Triethyl 2-phosphonobutyrate

Catalog No.
S1512546
CAS No.
17145-91-4
M.F
C10H21O5P
M. Wt
252.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 2-phosphonobutyrate

CAS Number

17145-91-4

Product Name

Triethyl 2-phosphonobutyrate

IUPAC Name

ethyl 2-diethoxyphosphorylbutanoate

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3

InChI Key

GYUCVQSNZFRDRL-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC

Canonical SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC

The exact mass of the compound Triethyl 2-phosphonobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22423. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethyl 2-phosphonobutyrate (CAS 17145-91-4) is a specialized Horner-Wadsworth-Emmons (HWE) reagent widely procured for the direct synthesis of alpha-ethyl-alpha,beta-unsaturated esters. As a clear, stable liquid that is highly miscible in standard organic solvents such as tetrahydrofuran (THF) and toluene, it offers excellent processability and handling in both bench-scale and industrial workflows. Its primary procurement value lies in its ability to execute a highly reliable two-carbon homologation while simultaneously installing an alpha-ethyl branch, a structural motif critical for specific active pharmaceutical ingredients (APIs), agrochemicals, and complex natural products [1].

Substituting Triethyl 2-phosphonobutyrate with more common HWE reagents like Triethyl phosphonoacetate (TEPA) or Triethyl 2-phosphonopropionate fundamentally alters the target molecule's structure, yielding alpha-unsubstituted or alpha-methyl esters, respectively [1]. In pharmaceutical and agrochemical development, the specific steric bulk and lipophilicity of the alpha-ethyl group are often non-negotiable for receptor binding or biological activity, meaning generic class substitutes will fail downstream functional assays. Furthermore, attempting to synthesize the alpha-ethyl ester motif via alternative multi-step routes—such as aldol condensation followed by dehydration—introduces severe process inefficiencies, lower overall yields, and poor stereocontrol compared to a single-step olefination with this exact phosphonate [2].

Precursor Suitability: Single-Step Alpha-Ethyl Ester Installation

Triethyl 2-phosphonobutyrate enables the direct, single-step conversion of aldehydes to alpha-ethyl-alpha,beta-unsaturated esters. When compared to the baseline use of unsubstituted Triethyl phosphonoacetate (TEPA) followed by a secondary alpha-alkylation step, the use of the pre-substituted phosphonobutyrate eliminates an entire reaction step and avoids the yield losses associated with enolate alkylation [1].

Evidence DimensionSynthetic step count for alpha-ethyl ester motif
Target Compound Data1 step (Direct HWE olefination)
Comparator Or Baseline2 steps (TEPA olefination + alpha-alkylation)
Quantified Difference50% reduction in step count and elimination of secondary alkylation reagents.
ConditionsStandard laboratory or industrial scale synthesis.

Reducing step count directly lowers procurement costs for auxiliary reagents, minimizes solvent waste, and accelerates throughput in API manufacturing.

Stereochemical Reproducibility: High E-Isomer Selectivity

In Horner-Wadsworth-Emmons olefinations, Triethyl 2-phosphonobutyrate demonstrates strong thermodynamic control, heavily favoring the E-isomer. Under optimized conditions using bases such as lithium tert-butoxide or sodium hydride, it routinely achieves E/Z ratios exceeding 85:15, whereas standard unstabilized Wittig reagents often yield Z-dominant or near 50:50 mixtures [1]. While its E-selectivity is marginally lower than its methyl counterpart (Triethyl 2-phosphonopropionate) due to increased steric bulk, it provides the highest selectivity available for ethyl-branched targets.

Evidence DimensionE/Z stereoisomer ratio
Target Compound Data>85:15 E/Z ratio
Comparator Or BaselineUnstabilized Wittig reagents (~50:50 or Z-dominant)
Quantified Difference>35% absolute increase in E-isomer yield.
ConditionsOlefination of aldehydes using strong base (e.g., NaH, LiOtBu) in THF or hexane.

High stereoselectivity minimizes the need for costly and time-consuming downstream chromatographic separations, ensuring high-purity precursor yield.

Workflow Fit: Mild Condition Compatibility

Triethyl 2-phosphonobutyrate is highly processable, reacting smoothly with a wide range of aliphatic and aromatic aldehydes under mild conditions (0 °C to 25 °C)[1]. Compared to alternative olefination methods that may require cryogenic cooling (e.g., -78 °C for certain Peterson olefinations) or harsh heating, this HWE reagent allows for standard cooling protocols, significantly reducing energy costs during scale-up.

Evidence DimensionRequired reaction temperature for olefination
Target Compound Data0 °C to 25 °C
Comparator Or BaselinePeterson olefination or specific Wittig variants (often -78 °C)
Quantified DifferenceEliminates the need for ultra-low cryogenic cooling infrastructure.
ConditionsStandard batch reactor synthesis in organic solvents.

Compatibility with mild temperature ranges drastically reduces utility costs and simplifies equipment requirements for large-scale procurement and manufacturing.

Synthesis of PPAR-alpha Agonists and BACE1 Inhibitors

Triethyl 2-phosphonobutyrate is the reagent of choice for installing the alpha-ethyl-alpha,beta-unsaturated ester pharmacophore required in the development of specific nonalcoholic steatohepatitis (NASH) preventive agents and anti-Alzheimer's drugs[1]. Its high E-selectivity ensures the correct geometric isomer is carried forward into subsequent structural modifications.

Production of Complex Agrochemicals and Insect Pheromones

The compound is highly valued in the synthesis of conjugated tetraene hydrocarbons, such as those used in Carpophilus beetle pheromones [2]. The precise installation of the alpha-ethyl branch is critical for the biological efficacy of the pheromone, making this specific phosphonate indispensable for agrochemical formulations.

Scalable Alpha-Ethyl Ester Building Block Manufacturing

For contract manufacturing organizations (CMOs) producing specialized ester building blocks, this reagent provides a streamlined, single-step homologation workflow that bypasses multi-step aldol routes, ensuring high atom economy and reduced solvent waste under mild cooling conditions [3].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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